{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480505
InChI: InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16-10-7-5-6-8-11(10)17(4)12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,19)
SMILES: CC(C)(C)OC(=O)NC1CCCCC1N(C)C(=O)CCl
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13480505

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl N-[2-[(2-chloroacetyl)-methylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16-10-7-5-6-8-11(10)17(4)12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,19)
Standard InChI Key RKNBZFQJIMKSEG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCCC1N(C)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCC1N(C)C(=O)CCl

Introduction

Synthesis of Carbamates

The synthesis of carbamates generally involves the reaction of an amine with a carbamoylating agent, such as carbamoyl chloride or carbamic acid, followed by esterification with an alcohol. For {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, the synthesis would likely involve a similar approach, starting with the formation of the cyclohexylamine derivative and then protecting it with a tert-butyl carbamate group.

Similar Compounds and Their Applications

While specific information on {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is not available, similar carbamate compounds have been studied for their biological activities and synthetic utility.

Biological Activities

Carbamates are known for their potential biological activities, including antimicrobial and antifungal properties. For example, pleuromutilin derivatives, which are carbamate-based compounds, are used in treating microbial infections .

Synthetic Utility

Carbamates are versatile intermediates in organic synthesis. They can be used as protecting groups for amines, allowing for selective reactions at other sites in the molecule. The tert-butyl carbamate group is particularly useful due to its stability and ease of removal under acidic conditions.

Data Tables for Similar Compounds

Given the lack of specific data for {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, the following table provides information on a similar compound:

CompoundMolecular FormulaMolecular WeightSynonyms
{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl esterC16_{16}H31_{31}N3_{3}O3_{3}313.44 g/moltert-Butyl (2-(2-amino-N-isopropylacetamido)cyclohexyl)carbamate, DB-249557

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